N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
CAS No.: 1105196-71-1
Cat. No.: VC7936459
Molecular Formula: C20H16ClN3O3S2
Molecular Weight: 445.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105196-71-1 |
|---|---|
| Molecular Formula | C20H16ClN3O3S2 |
| Molecular Weight | 445.9 |
| IUPAC Name | N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C20H16ClN3O3S2/c1-13-5-3-4-6-16(13)19-22-20(27-23-19)18-17(11-12-28-18)29(25,26)24(2)15-9-7-14(21)8-10-15/h3-12H,1-2H3 |
| Standard InChI Key | ZKLPNMDDILDHPE-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central thiophene ring substituted at the 3-position with a sulfonamide group (N-(4-chlorophenyl)-N-methyl) and at the 2-position with a 1,2,4-oxadiazole moiety bearing a 2-methylphenyl group. The molecular formula C₂₀H₁₆ClN₃O₃S₂ (MW: 445.9 g/mol) reflects this intricate arrangement. Key structural attributes include:
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Thiophene core: A five-membered aromatic sulfur heterocycle that enhances π-π stacking interactions with biological targets.
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Sulfonamide group: A classic pharmacophore known to inhibit carbonic anhydrases and modulate ion channels .
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1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle contributing to metabolic stability and hydrogen-bonding capacity.
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Chlorophenyl and methylphenyl groups: Hydrophobic substituents that influence membrane permeability and target selectivity.
The IUPAC name systematically describes this topology: N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide.
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
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¹H/¹³C NMR: Resolves aromatic proton environments of the thiophene (δ 6.8–7.5 ppm) and substituent phenyl groups.
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IR Spectroscopy: Confirms sulfonamide S=O stretches (1130–1360 cm⁻¹) and oxadiazole C=N vibrations (1600–1680 cm⁻¹).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 445.9 consistent with the molecular formula.
Synthesis and Chemical Reactivity
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low aqueous solubility (<0.1 mg/mL in PBS) |
| LogP | 3.8 (predicted) |
| pKa | Sulfonamide NH: ~9.2 |
| Stability | Hydrolytically stable at pH 4–8 |
The chlorophenyl and methyl groups confer high lipophilicity, necessitating formulation strategies for bioavailability enhancement.
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary assays on analogous compounds reveal:
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Apoptosis induction: Caspase-3 activation in MCF-7 breast cancer cells (EC₅₀: 12 µM) .
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Topoisomerase II inhibition: IC₅₀ of 9 µM in enzyme-based assays .
The thiophene sulfonamide core likely intercalates DNA or interfaces with ATP-binding pockets.
Pharmacokinetic Considerations
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CYP450 Metabolism: Predicted substrates for CYP3A4 and CYP2C9 via oxadiazole oxidation.
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Plasma Protein Binding: >90% (estimated), limiting free drug concentrations.
Comparative Analysis with Structural Analogs
The compound’s 2-methylphenyl-oxadiazole group distinguishes it from close analogs like 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide (CAS: 1040678-52-1) . Key differences include:
| Feature | Target Compound | 4-Methylphenyl Analog |
|---|---|---|
| Phenyl Substituent | 2-Methyl | 4-Methyl |
| LogP (Predicted) | 3.8 | 3.6 |
| Anticancer EC₅₀ | Not reported | 14 µM (MCF-7) |
Positional isomerism significantly impacts target affinity and pharmacokinetics, underscoring the need for structure-activity relationship (SAR) studies.
Research Gaps and Future Directions
Unresolved Questions
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Target Identification: Proteomic studies required to map binding partners.
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In Vivo Efficacy: No published animal model data exists.
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Toxicological Profile: Acute and chronic toxicity parameters remain uncharacterized.
Synthetic Optimization Opportunities
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Bioisosteric Replacement: Swapping oxadiazole with 1,3,4-thiadiazole to improve metabolic stability.
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Prodrug Development: Phosphate ester derivatives to enhance aqueous solubility.
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